molecular formula C19H20O10 B231667 1-(2-Octadec-9-enoxyethoxy)octadec-9-ene CAS No. 17367-13-4

1-(2-Octadec-9-enoxyethoxy)octadec-9-ene

Cat. No.: B231667
CAS No.: 17367-13-4
M. Wt: 563 g/mol
InChI Key: HLSUQUJDDMLNMX-UHFFFAOYSA-N
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Description

1-(2-Octadec-9-enoxyethoxy)octadec-9-ene is a symmetrical ether derivative featuring two octadec-9-enyl chains connected via an ethoxyethoxy bridge. Its molecular formula is C₃₈H₇₂O₂, with a molecular weight of approximately 566.98 g/mol.

Properties

CAS No.

17367-13-4

Molecular Formula

C19H20O10

Molecular Weight

563 g/mol

IUPAC Name

1-(2-octadec-9-enoxyethoxy)octadec-9-ene

InChI

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37-38-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-38H2,1-2H3

InChI Key

HLSUQUJDDMLNMX-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCCCCCCCC=CCCCCCCCC

Synonyms

1,1'-[Ethylenebis(oxy)]bis[(Z)-9-octadecene]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
1-(2-Octadec-9-enoxyethoxy)octadec-9-ene C₃₈H₇₂O₂ 566.98 Ether, alkene Two octadec-9-enyl chains linked by ethoxyethoxy
Octadec-9-ene (CAS 5557-31-3) C₁₈H₃₆ 252.48 Alkene Single unsaturated C18 hydrocarbon chain
Oleyl methanesulfonate C₁₉H₃₈O₃S 370.56 Methanesulfonate ester, alkene C18 chain with terminal sulfonate group (Z-configuration)
1,18-Octadec-9-enedioic acid C₁₈H₃₂O₄ 312.44 Carboxylic acid, alkene Diacid with central double bond
[2,3-bis(octadec-9-enoyloxy)propoxy]phosphonic acid C₃₉H₇₃O₈P 725.94 Phosphonate, ester Glycerol backbone with two C18 acyl chains

Key Observations :

  • Chain Length and Unsaturation : All compounds share C18 chains with a double bond at the 9th position, but differ in terminal functional groups.
  • Functional Groups : The target compound’s ether linkage contrasts with esters (e.g., oleyl methanesulfonate) or carboxylic acids (e.g., 1,18-octadec-9-enedioic acid), impacting polarity and reactivity .
  • Molecular Weight : The ethoxyethoxy bridge in the target compound increases its molecular weight significantly compared to simpler analogs like octadec-9-ene .

Functional Trade-offs :

  • The target compound’s ether linkage enhances hydrolytic stability compared to ester-based analogs like oleyl methanesulfonate but lacks the reactivity of carboxylic acids in polymerization .
  • Octadec-9-ene’s simplicity makes it a cost-effective precursor but limits its utility in advanced formulations .

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